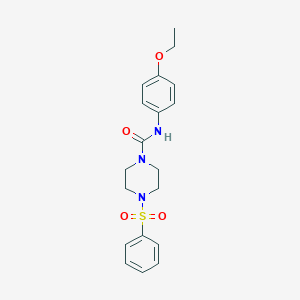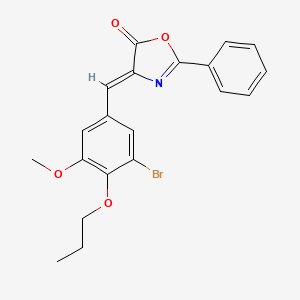
N-(4-ethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as N-(4-ethoxyphenyl)-4-(phenylsulfonyl)piperazine-1-carboxamide or EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB belongs to the class of piperazinecarboxamide compounds and is known to have a variety of biochemical and physiological effects.
作用機序
EPPTB inhibits the activity of PDE4 by binding to the catalytic site of the enzyme. This prevents the breakdown of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a crucial role in the regulation of inflammatory responses. By inhibiting PDE4, EPPTB increases the levels of cAMP, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
EPPTB has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EPPTB has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, EPPTB has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
EPPTB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. EPPTB has been extensively studied and its mechanism of action is well understood. However, EPPTB also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, EPPTB has not been extensively tested in clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
EPPTB has several potential future directions for research. One area of interest is the development of EPPTB derivatives with improved solubility and bioavailability. Another area of interest is the investigation of EPPTB as a potential treatment for viral infections such as COVID-19. EPPTB has also been reported to have potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Further research is needed to fully explore the therapeutic potential of EPPTB and its derivatives.
合成法
The synthesis of EPPTB involves the reaction of 4-ethoxyaniline with piperazine in the presence of a catalyst such as copper powder. The resulting intermediate is then reacted with phenylsulfonyl chloride to form EPPTB. The synthesis of EPPTB has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
EPPTB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. EPPTB has been reported to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. This makes EPPTB a potential candidate for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-17-10-8-16(9-11-17)20-19(23)21-12-14-22(15-13-21)27(24,25)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCTQBPOZSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5409592.png)
![3-benzyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409597.png)
![3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5409614.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5409616.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5409629.png)
![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5409645.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5409674.png)
![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5409689.png)
![N-[2-(acetylamino)ethyl]-2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B5409694.png)
![4-tert-butyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5409695.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)